molecular formula C21H17FN2O4 B2492474 methyl 2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 1004256-83-0

methyl 2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No.: B2492474
CAS No.: 1004256-83-0
M. Wt: 380.375
InChI Key: LLGMMKGIHBJMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a synthetic organic compound featuring a hybrid structure combining a substituted dihydropyridine core with a benzoate ester. The molecule includes a 3-fluorophenylmethyl group attached to the pyridine nitrogen, an amide linkage at the 3-position of the pyridine ring, and a methyl ester at the ortho position of the benzoate moiety. The 3-fluorophenyl substituent may influence lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-28-21(27)17-7-2-3-8-18(17)23-20(26)15-9-10-19(25)24(13-15)12-14-5-4-6-16(22)11-14/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGMMKGIHBJMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenyl halide.

    Amidation: The amido group is introduced through an amidation reaction, where the dihydropyridine intermediate is reacted with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting cardiovascular diseases and neurological disorders.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Chemical Research: The compound serves as a model molecule in the study of dihydropyridine chemistry and its reactivity.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as a calcium channel blocker, similar to other dihydropyridine derivatives, by inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to its target receptors, contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we analyze structurally related derivatives from the evidence, focusing on substitutions at key positions (aryl groups, ester chains, and pyridine modifications).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID Key Substituents Molecular Weight (g/mol) Reported Use/Property Reference
Target Compound 3-Fluorophenylmethyl, methyl ester Not provided Not explicitly stated -
242471-99-4 (2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate) 2,4-Dichlorobenzyl, ethoxyethyl ester Not provided Research compound (structural analog)
Metsulfuron methyl ester Methoxy-triazinyl, methyl ester ~381.4 Herbicide (sulfonylurea class)
Haloxyfop methyl ester 3-Chloro-5-(trifluoromethyl)pyridinyloxy ~375.8 Herbicide (aryloxyphenoxypropionate)
2306268-61-9 (6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine) Benzodioxan, dimethylaminomethylphenyl 391.46 Research use (unvalidated for medicine)

Key Observations:

Substituent Effects on Bioactivity: The 3-fluorophenylmethyl group in the target compound may enhance metabolic stability compared to chlorinated analogs (e.g., 242471-99-4 with 2,4-dichlorobenzyl). Fluorine’s electronegativity and small atomic radius often reduce oxidative degradation in vivo . Ester Group Variations: The target compound’s methyl ester differs from the ethoxyethyl ester in 242471-99-3.

Structural Analogies to Agrochemicals: While the target compound lacks explicit pesticidal data, metsulfuron methyl ester (a sulfonylurea herbicide) shares a methyl benzoate backbone but incorporates a triazine ring, which is critical for acetolactate synthase inhibition . This highlights how minor structural changes (e.g., triazine vs. dihydropyridine cores) drastically alter mechanism of action.

Pyridine Core Modifications: The dihydro-6-oxo-pyridine motif in the target compound is also present in 242471-99-4.

Research-Use Compounds: The compound 2306268-61-9 (from ) shares a pyridine-amine structure but includes a benzodioxan moiety and dimethylaminomethylphenyl group. Such polar groups could increase solubility compared to the target compound’s fluorophenylmethyl group, though this remains speculative without solubility data .

Research Implications and Limitations

  • Data Gaps: The evidence lacks direct pharmacological or pesticidal data for the target compound. Comparisons rely on structural inferences and known trends (e.g., fluorine’s impact on drug-likeness).
  • Hypotheses for Further Study :
    • The 3-fluorophenylmethyl group may improve blood-brain barrier penetration compared to chlorinated analogs, making the compound a candidate for CNS-targeted therapies.
    • Replacement of the methyl ester with ethoxyethyl (as in 242471-99-4) could prolong half-life in vivo, warranting pharmacokinetic studies .

Biological Activity

Methyl 2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate (referred to as MFDB) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of MFDB, supported by relevant data tables, case studies, and findings from diverse research sources.

Chemical Structure and Properties

MFDB is characterized by its unique structure, which includes a dihydropyridine core substituted with a 3-fluorophenyl group and an amido linkage. The chemical formula is C18_{18}H18_{18}F1_{1}N2_{2}O3_{3}, and its molecular weight is approximately 331.35 g/mol. The structural representation can be summarized as follows:

Component Description
Core Structure Dihydropyridine
Substituent 3-Fluorophenyl
Functional Groups Amido, Ester

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of MFDB. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For example, the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is often implicated in tumor proliferation, and inhibitors of this pathway have shown promise in preclinical models .

Case Study: In Vivo Efficacy

A study involving a mouse xenograft model demonstrated that derivatives of dihydropyridine compounds exhibited significant antitumor activity at low doses. These findings suggest that MFDB could similarly act as an effective antitumor agent through modulation of key intracellular signaling pathways .

The proposed mechanism of action for MFDB involves the inhibition of specific enzymes and receptors that contribute to cancer cell survival and proliferation. For instance, the interaction with G protein-coupled receptors (GPCRs) has been studied extensively, indicating that compounds like MFDB may alter GPCR signaling to induce apoptosis in malignant cells .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of MFDB is crucial for evaluating its therapeutic potential. Preliminary studies suggest that MFDB has favorable absorption characteristics, but further investigations are needed to assess its bioavailability and metabolism. Toxicity profiles are also essential; thus far, related compounds have shown manageable side effects in preclinical studies.

Summary of Biological Activities

Activity Observation Reference
AntitumorSignificant inhibition of tumor growth
GPCR InteractionModulation of receptor signaling
Enzyme InhibitionTargeting PI3K/AKT/mTOR pathway

Comparative Analysis with Related Compounds

Compound Molecular Weight (g/mol) Antitumor Activity Mechanism
MFDB331.35YesPI3K/AKT/mTOR inhibitor
GDC-0032400.45YesPI3K inhibitor
Pimobendan284.34ModerateCalcium sensitizer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.